molecular formula C12H14N4OS B2783285 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034409-73-7

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2783285
CAS No.: 2034409-73-7
M. Wt: 262.33
InChI Key: SZXVQVCMZHJSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound featuring a triazole ring fused to a pyrrolidine ring and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps, starting with the construction of the triazole ring. One common method is the Huisgen cycloaddition

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Types of Reactions:

  • Oxidation: The thiophene ring can undergo oxidation to form various oxidized derivatives.

  • Reduction: The triazole ring can be reduced under certain conditions.

  • Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Thiophene-3-carboxylic acid derivatives.

  • Reduction: Reduced triazole derivatives.

  • Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

  • Material Science: Its unique structure makes it useful in the development of new materials with specific electronic or optical properties.

  • Organic Synthesis: It can be used as a reagent or intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone exerts its effects depends on its molecular targets and pathways. For example, if used in medicinal chemistry, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(phenyl)ethanone: Similar structure but with a phenyl group instead of thiophene.

  • 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone: Similar structure but with a pyridine ring instead of thiophene.

Uniqueness: The presence of the thiophene ring in 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone provides unique electronic and steric properties compared to similar compounds, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-thiophen-3-yl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c17-12(7-10-2-6-18-9-10)15-5-1-11(8-15)16-13-3-4-14-16/h2-4,6,9,11H,1,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXVQVCMZHJSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.